molecular formula C25H23ClN2O4S B2494471 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-68-9

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2494471
CAS No.: 895642-68-9
M. Wt: 482.98
InChI Key: FZHPIXIAZVSRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinoline derivative features a 6,7-dimethoxyquinoline core substituted at the 4-position with an amine group linked to a 4-methylbenzyl moiety and a 3-position 4-chlorobenzenesulfonyl group.

  • Quinoline core formation: Typically achieved via condensation or cyclization reactions.
  • Substituent introduction: Sulfonyl groups are often added through sulfonation or nucleophilic substitution, while benzylamines are introduced via reductive amination or coupling reactions .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-16-4-6-17(7-5-16)14-28-25-20-12-22(31-2)23(32-3)13-21(20)27-15-24(25)33(29,30)19-10-8-18(26)9-11-19/h4-13,15H,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPIXIAZVSRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as pyridine.

    N-Alkylation: The final step involves the N-alkylation of the quinoline nitrogen with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Quinoline/Quinazoline Derivatives
Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Reference
Target Compound Quinoline 3-(4-Cl-benzenesulfonyl), 4-(4-Me-benzyl), 6,7-OMe Not reported (hypothesized kinase inhibition) -
12n () Quinoline 4-(2-phenyl-1H-benzimidazol-6-yl), 6,7-OMe c-Met kinase inhibition (0.030 µM)
23 () Quinoline 4-(3,4,5-trimethoxyphenyl), 6,7-OMe DENV inhibition (equivalent to erlotinib)
34 () Quinoline 4-(4-(4-Me-benzyloxy)phenyl), 6,7-OMe Anti-tubercular (MIC₉₉: 1.25–2.5 µM)
CAS 477855-29-1 () Quinazoline 4-(4-Me-benzyl), 6,7-OMe Not reported (structural analog)
Key Observations:
  • c-Met Inhibition : Compound 12n (benzimidazole substituent) exhibits potent c-Met inhibition, suggesting that electron-rich heterocycles at the 4-position enhance kinase targeting . The target compound’s 4-methylbenzyl group may reduce potency due to lower electron density compared to benzimidazole.
  • Antiviral Activity : The trimethoxyphenyl group in 23 maintains DENV inhibition despite the absence of glycol ether chains, highlighting the tolerance for hydrophobic substituents . The target compound’s 4-chlorobenzenesulfonyl group could improve solubility but may sterically hinder viral target engagement.
  • Anti-Tubercular Activity : Compound 34 demonstrates that benzyloxy anilines and 6,7-dimethoxy groups are critical for Mtb inhibition . The target compound’s sulfonyl group may enhance membrane permeability but could alter target specificity.
Key Observations:
  • Synthesis : The target compound’s benzenesulfonyl group may require harsher conditions (e.g., SO₃H or ClSO₃H) compared to the milder aniline coupling in .
  • Solubility : Sulfonyl groups generally improve aqueous solubility compared to alkyl or aryl ethers (e.g., compound 23 in ) but may increase molecular weight and metabolic instability .

Structure-Activity Relationship (SAR) Trends

  • 4-Position Substitutents : Benzyl groups (e.g., 4-methylbenzyl in the target compound) are less potent in kinase inhibition than heterocyclic amines (e.g., benzimidazole in 12n ) .
  • 3-Position Modifications : Sulfonyl groups (target compound) may enhance target selectivity over sulfanyl () or halide substituents by forming hydrogen bonds with active sites .
  • 6,7-Dimethoxy Motif : Critical for π-π stacking in kinase binding pockets (evident in 12n and 34 ) .

Biological Activity

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine, with the CAS Number 895642-68-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H23ClN2O4S
  • Molecular Weight : 474.97 g/mol
  • Structure : The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and dimethoxy groups, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that quinoline derivatives exhibit significant antitumor properties. The specific compound under consideration has demonstrated promising results in various cancer cell lines:

  • In Vitro Studies :
    • A study synthesized and evaluated several quinoline derivatives, including the target compound. It showed cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with a notable IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that this compound binds effectively to targets such as EGFR and B-RAF kinase, which are crucial in cancer cell signaling. The binding affinities were comparable to established inhibitors, suggesting potential as a therapeutic agent .
  • Case Studies :
    • In a case study involving various quinoline derivatives, the compound showed selective activity against renal and breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound inhibits key kinases involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation in cancerous tissues.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, which is essential for effective cancer therapy.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known quinoline derivatives:

Compound NameIC50 (µM)TargetActivity Type
This compound10.47EGFR/B-RAFAntitumor
5-Fluorouracil22.60VariousAntitumor
Compound A (similar structure)14.12EGFRAntitumor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.